1,2-Oxazol-3-OL
Overview
Description
1,2-Oxazol-3-OL is a heterocyclic compound that contains a five-membered ring with both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. Oxazoles have been extensively studied due to their diverse applications in medicinal chemistry, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,2-Oxazol-3-OL can be achieved through various synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This process is efficient and can be conducted under mild conditions . Another approach involves the use of magnetically recoverable catalysts, which offer eco-friendly and efficient catalytic systems for the preparation of oxazole derivatives .
In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic systems, ensuring high yield and purity. The use of magnetic nanocatalysts is particularly advantageous due to their stability and ease of separation from the reaction mixture .
Chemical Reactions Analysis
1,2-Oxazol-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide (MnO2) or bromotrichloromethane . Reduction reactions often involve the use of hydrogenation catalysts to convert oxazoles to their corresponding oxazolines or oxazolidines .
Common reagents used in these reactions include:
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Reduction: Hydrogenation catalysts, such as palladium on carbon (Pd/C)
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern
The major products formed from these reactions include oxidized or reduced derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
1,2-Oxazol-3-OL has a wide range of scientific research applications due to its versatile chemical structure and biological activities. In chemistry, it serves as an intermediate for the synthesis of new chemical entities with potential pharmaceutical applications . In biology and medicine, oxazole derivatives have been explored for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .
In the pharmaceutical industry, this compound and its derivatives are used in the development of drugs targeting various diseases. For example, oxazole-based compounds have shown promise as tyrosine kinase inhibitors, COX-2 inhibitors, and platelet aggregation inhibitors . Additionally, oxazole derivatives are being investigated for their potential use in treating diabetes, obesity, and other metabolic disorders .
Mechanism of Action
The mechanism of action of 1,2-Oxazol-3-OL and its derivatives involves interactions with specific molecular targets and pathways. For instance, oxazole-based compounds can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The inhibition of these enzymes disrupts cellular processes, leading to the suppression of tumor growth and proliferation.
Oxazole derivatives also exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators . This inhibition reduces inflammation and pain, making oxazole-based compounds valuable in the treatment of inflammatory diseases.
Comparison with Similar Compounds
1,2-Oxazol-3-OL can be compared with other similar compounds, such as isoxazole, thiazole, benzoxazole, oxazoline, and oxazolidine . These compounds share structural similarities but differ in their chemical properties and biological activities.
Isoxazole: Contains nitrogen at position 2 instead of position 3. Isoxazoles have distinct biological activities and are used in different pharmaceutical applications.
Thiazole: Contains sulfur instead of oxygen. Thiazoles are known for their antimicrobial and anticancer properties.
Benzoxazole: Oxazole fused to a benzene ring. Benzoxazoles have enhanced stability and are used in various industrial applications.
Oxazoline: One double bond reduced. Oxazolines are intermediates in the synthesis of oxazoles and have unique reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1,2-oxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSTELFLYZQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CONC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5777-20-8 | |
Record name | 1,2-oxazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.